![molecular formula C17H20FN5O2 B2573893 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797791-63-9](/img/structure/B2573893.png)
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Scientific Research Applications
Potential as Antimicrobial Agents
Studies on compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antimicrobial properties. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating the potential of the triazole moiety in combating microbial infections (Jadhav, Raundal, Patil, & Bobade, 2017).
Synthesis and Biological Activity of Hybrid Molecules
Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigating their biological activities. The research aimed to design molecules with improved antimicrobial, antilipase, and antiurease activities, underscoring the value of integrating multiple pharmacophoric elements into a single molecular entity for enhanced biological efficacy (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Inotropic Activity Evaluation
The synthesis and inotropic evaluation of related compounds have been conducted to assess positive inotropic activity, with certain derivatives showing favorable activity. This research indicates the potential for derivatives of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to be developed as therapeutic agents for heart conditions, demonstrating improved cardiac output in preclinical models (Liu, Yu, Quan, Cui, & Piao, 2009).
Exploration of GyrB Inhibitors for Tuberculosis
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors illustrate the compound's framework potential in addressing tuberculosis. One compound exhibited significant inhibition against the Mycobacterium tuberculosis DNA gyrase and non-toxic behavior, highlighting the chemical structure's relevance in developing new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-11-15(20-21-22)16(24)19-10-12-6-8-23(9-7-12)17(25)13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRXZVZGCVWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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